molecular formula C14H13N5O6S2 B13865837 Cefdinir Sulfoxide

Cefdinir Sulfoxide

Cat. No.: B13865837
M. Wt: 411.4 g/mol
InChI Key: DCYIMCVRWITTJO-UOLOGUCOSA-N
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Description

Cefdinir Sulfoxide is a derivative of Cefdinir, a third-generation cephalosporin antibiotic. Cefdinir is known for its broad-spectrum activity against Gram-positive and Gram-negative bacteria. This compound retains the core structure of Cefdinir but includes a sulfoxide group, which may alter its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cefdinir Sulfoxide typically involves the oxidation of Cefdinir. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Cefdinir Sulfoxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide to a sulfone.

    Reduction: Reduction reactions can revert the sulfoxide back to the parent Cefdinir.

    Substitution: Nucleophilic substitution reactions can occur at the sulfoxide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like thiols, amines.

Major Products

    Oxidation: Cefdinir Sulfone.

    Reduction: Cefdinir.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cefdinir Sulfoxide has several applications in scientific research:

    Chemistry: Used as a model compound to study oxidation and reduction reactions.

    Biology: Investigated for its potential antibacterial activity and mechanism of action.

    Medicine: Explored as a potential therapeutic agent with modified pharmacokinetic properties.

    Industry: Used in the development of new antibiotics and as a reference standard in analytical chemistry.

Mechanism of Action

Cefdinir Sulfoxide, like Cefdinir, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This binding prevents the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to cell lysis and death. The presence of the sulfoxide group may influence its binding affinity and spectrum of activity.

Comparison with Similar Compounds

Similar Compounds

    Cefdinir: The parent compound, a third-generation cephalosporin.

    Cefditoren: Another third-generation cephalosporin with a similar mechanism of action.

    Cefixime: A third-generation cephalosporin with a different side chain structure.

Uniqueness

Cefdinir Sulfoxide is unique due to the presence of the sulfoxide group, which can alter its chemical reactivity and potentially its biological activity. This modification can lead to differences in pharmacokinetics, stability, and spectrum of antibacterial activity compared to its parent compound and other similar cephalosporins.

Properties

Molecular Formula

C14H13N5O6S2

Molecular Weight

411.4 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C14H13N5O6S2/c1-2-5-4-27(25)12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-3-26-14(15)16-6/h2-3,8,12,24H,1,4H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12-,27?/m1/s1

InChI Key

DCYIMCVRWITTJO-UOLOGUCOSA-N

Isomeric SMILES

C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/O)/C3=CSC(=N3)N)S(=O)C1)C(=O)O

Canonical SMILES

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)S(=O)C1)C(=O)O

Origin of Product

United States

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